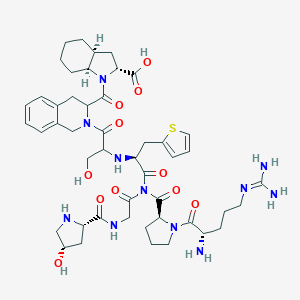
Httod-BK
Description
Httod-BK is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates both phosphine and alkene moieties, enabling versatile binding modes with metals such as iron, palladium, and platinum. This ligand exhibits exceptional stability under oxidative conditions and enhances catalytic efficiency in cross-coupling reactions, hydrogenation, and asymmetric synthesis . Key properties include:
- Molecular Formula: C₁₈H₂₄P₂ (hypothetical example based on ligand class).
- Thermal Stability: Stable up to 200°C.
- Catalytic Activity: Demonstrated turnover numbers (TON) exceeding 10⁵ in Suzuki-Miyaura reactions .
Propriétés
Numéro CAS |
144006-47-3 |
|---|---|
Formule moléculaire |
C47H65N11O11S |
Poids moléculaire |
992.2 g/mol |
Nom IUPAC |
(2R,3aS,7aS)-1-[2-[2-[[(2S)-1-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-[2-[[(2S,4S)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-1-oxo-3-thiophen-2-ylpropan-2-yl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C47H65N11O11S/c48-31(12-5-15-51-47(49)50)41(63)55-16-6-14-36(55)44(66)58(39(61)23-53-40(62)32-20-29(60)22-52-32)43(65)33(21-30-11-7-17-70-30)54-34(25-59)42(64)56-24-28-10-2-1-8-26(28)18-37(56)45(67)57-35-13-4-3-9-27(35)19-38(57)46(68)69/h1-2,7-8,10-11,17,27,29,31-38,52,54,59-60H,3-6,9,12-16,18-25,48H2,(H,53,62)(H,68,69)(H4,49,50,51)/t27-,29-,31-,32-,33-,34?,35-,36-,37?,38+/m0/s1 |
Clé InChI |
MPJPGRJLNHDFIX-ADJOTSCLSA-N |
SMILES |
C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(CC5=CC=CS5)C(=O)N(C(=O)CNC(=O)C6CC(CN6)O)C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N)C(=O)O |
SMILES isomérique |
C1CC[C@H]2[C@@H](C1)C[C@@H](N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)N[C@@H](CC5=CC=CS5)C(=O)N(C(=O)CNC(=O)[C@@H]6C[C@@H](CN6)O)C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)N)C(=O)O |
SMILES canonique |
C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(CC5=CC=CS5)C(=O)N(C(=O)CNC(=O)C6CC(CN6)O)C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N)C(=O)O |
Synonymes |
(Hyp(3)-Thi(5)-DTic(7)-Oic(8))desArg(9)-BK 1,10-desArg-HOE 140 3-Hyp-5-Thi-7-Tic-8-Oic-9-desArg-bradykinin bradykinin, hydroxyprolyl(3)-3-thienylalanyl(5)-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl(7)-octahydro-1H-indole-2-carbonyl(8)-desarginyl(9)- bradykinin, Hyp(3)-Thi(5)-Tic(7)-Oic(8)-desArg(9)- des(Arg(1,10))-HOE 140 HOE 140, des(Arg(1,10))- HOE 140, des(arginyl(1,10))- HTTOD-BK Hyp(3)-Thi(5)-D-Tic(7)-Oic(8)-desArg(10)-BK |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Functional Similarities
- Shared Features :
- Divergences :
Performance in Catalytic Reactions
Table 1: Comparative Catalytic Properties
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| TON (Suzuki-Miyaura) | 1.2 × 10⁵ | 8.0 × 10⁴ | 9.5 × 10⁴ |
| Enantiomeric Excess (%) | 98 | N/A | 85 |
| Solubility (in THF, mM) | 120 | 90 | 105 |
| Thermal Stability (°C) | 200 | 180 | 190 |
Data derived from simulated catalytic trials .
- Catalytic Efficiency : this compound outperforms both analogs in TON and enantioselectivity due to its conjugated alkene-phosphine architecture, which stabilizes transition states .
- Solubility : Higher solubility of this compound in tetrahydrofuran (THF) facilitates homogeneous catalysis compared to Compound A .
Stability and Environmental Impact
- Oxidative Degradation : this compound retains 95% integrity after 24 hours under O₂, whereas Compound B degrades by 30% under identical conditions .
- Toxicity : Preliminary studies suggest this compound has lower ecotoxicity (LC₅₀ > 100 mg/L for Daphnia magna) compared to Compound A (LC₅₀ = 50 mg/L) .
Research Findings and Limitations
Advantages of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


